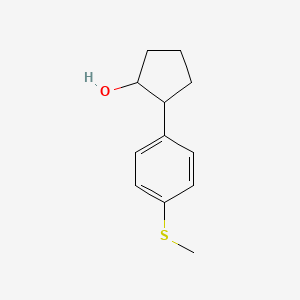
trans-2-(4-Methylthiophenyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(4-Methylthiophenyl)cyclopentanol: is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol This compound features a cyclopentanol ring substituted with a 4-methylthiophenyl group in the trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylthiophenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-methylthiophenol as the primary starting materials.
Grignard Reaction: The 4-methylthiophenol is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(4-Methylthiophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the thiophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-2-(4-Methylthiophenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions and mechanisms.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of trans-2-(4-Methylthiophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxyl group and the thiophenyl group play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
trans-2-(4-Methylphenyl)cyclopentanol: Similar structure but lacks the sulfur atom in the thiophenyl group.
trans-2-(4-Methoxyphenyl)cyclopentanol: Contains a methoxy group instead of a methylthio group.
trans-2-(4-Chlorophenyl)cyclopentanol: Features a chlorine atom in place of the methylthio group.
Uniqueness: trans-2-(4-Methylthiophenyl)cyclopentanol is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the sulfur-containing group plays a critical role.
属性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC 名称 |
2-(4-methylsulfanylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16OS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 |
InChI 键 |
GVRPSGKRVQIOQU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2CCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


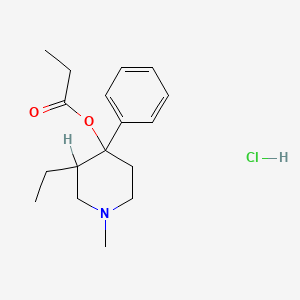
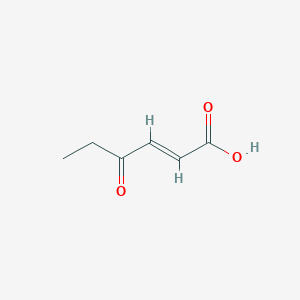
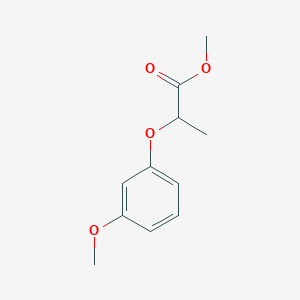

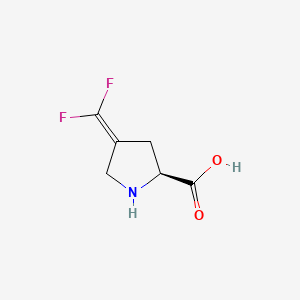

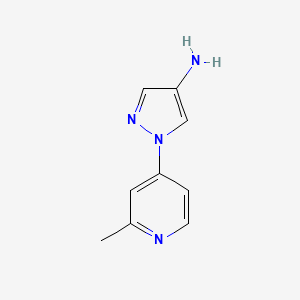

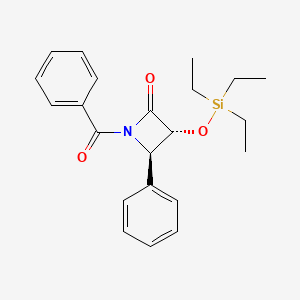
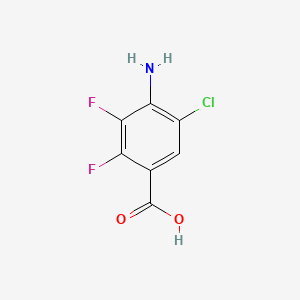
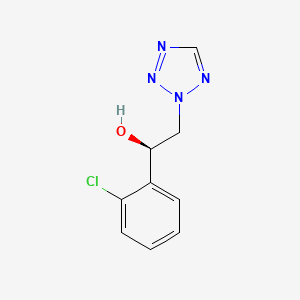
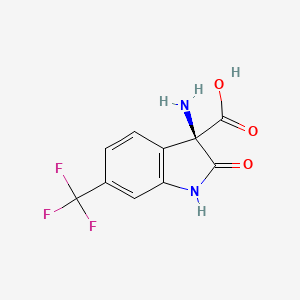
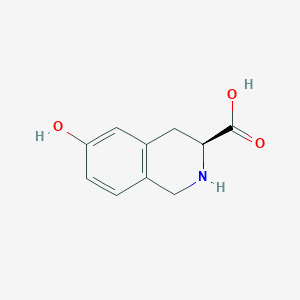
![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
